N-benzyl-2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide
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Overview
Description
N-benzyl-2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide is a synthetic organic compound that belongs to the coumarin family. Coumarins are a class of compounds known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of a benzyl group, a dimethoxy-substituted chromenone core, and an acetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 7,8-dimethoxy-4-methylcoumarin and benzylamine.
Acylation Reaction: The coumarin derivative undergoes an acylation reaction with benzylamine in the presence of a suitable acylating agent, such as acetic anhydride or acetyl chloride, under basic conditions.
Purification: The resulting product is purified using recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can also be employed to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
N-benzyl-2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-benzyl-2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
7,8-Dimethoxy-4-methylcoumarin: A precursor in the synthesis of the target compound.
N-benzyl-2-(4-methyl-2-oxo-2H-chromen-3-yl)acetamide: A structurally similar compound lacking the dimethoxy groups.
N-benzyl-2-(7,8-dimethoxy-2-oxo-2H-chromen-3-yl)acetamide: A compound with similar substitution patterns but different positions of the substituents.
Uniqueness
N-benzyl-2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other coumarin derivatives. The presence of both benzyl and dimethoxy groups enhances its potential as a versatile intermediate in organic synthesis and its applicability in various research fields.
Properties
Molecular Formula |
C21H21NO5 |
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Molecular Weight |
367.4 g/mol |
IUPAC Name |
N-benzyl-2-(7,8-dimethoxy-4-methyl-2-oxochromen-3-yl)acetamide |
InChI |
InChI=1S/C21H21NO5/c1-13-15-9-10-17(25-2)20(26-3)19(15)27-21(24)16(13)11-18(23)22-12-14-7-5-4-6-8-14/h4-10H,11-12H2,1-3H3,(H,22,23) |
InChI Key |
ZONFGZWAVOIMDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2OC)OC)CC(=O)NCC3=CC=CC=C3 |
Origin of Product |
United States |
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